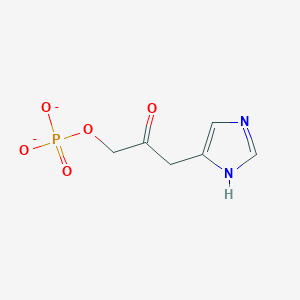
3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole acetol-phosphate belongs to the class of organic compounds known as monoalkyl phosphates. These are organic compounds containing a phosphate group that is linked to exactly one alkyl chain. Imidazole acetol-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). Imidazole acetol-phosphate exists in all eukaryotes, ranging from yeast to humans. Imidazole acetol-phosphate participates in a number of enzymatic reactions. In particular, Imidazole acetol-phosphate can be biosynthesized from D-erythro-imidazole-glycerol-phosphate; which is mediated by the enzyme imidazole glycerol-phosphate dehydratase. In addition, Imidazole acetol-phosphate and L-glutamic acid can be converted into oxoglutaric acid and L-histidinol phosphate; which is mediated by the enzyme histidinol-phosphate aminotransferase. Outside of the human body, imidazole acetol-phosphate can be found in a number of food items such as guava, adzuki bean, sourdough, and black radish. This makes imidazole acetol-phosphate a potential biomarker for the consumption of these food products.
3-(imidazol-4-yl)-2-oxopropyl dihydrogen phosphate is an oxoalkyl phosphate and a member of imidazoles. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 3-(imidazol-4-yl)-2-oxopropyl phosphate(2-).
Applications De Recherche Scientifique
Enzyme Catalysis and Mechanism
- Imidazoleglycerol-Phosphate Dehydratase (IGPD) Mechanism : The IGPD enzyme catalyzes the dehydration of imidazoleglycerol phosphate (IGP) to 3-(1H-imidazol-4-yl)-2-oxopropyl dihydrogen phosphate during histidine biosynthesis. Research shows the structural changes in IGPD from Arabidopsis thaliana during different catalytic stages, revealing critical metal coordination switches for catalysis (Bisson et al., 2015).
Drug Target Investigation
- Sphingosine-1-Phosphate Lyase (S1PL) as a Drug Target : S1PL catalyzes the decomposition of sphingosine-1-phosphate (S1P) and is identified as a potential drug target for autoimmune disorders. Studies have explored analogues of 3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) for reducing S1PL activity, impacting lymphocyte trafficking and autoimmune disease development (Bagdanoff et al., 2009).
Organophosphate Poisoning Treatment
- Treatment of Organophosphate Poisoning : Research into treatments for organophosphate (OP) poisoning highlights the use of uncharged oximes containing imidazole functional groups. These compounds can cross the blood-brain barrier and have been tested for reactivating acetylcholinesterase inhibited by OPs (Kovarik et al., 2013).
Inorganic Chemistry and Materials Science
- Synthesis of Zinc Phosphates : The synthesis of new zinc phosphates in the presence of imidazole-containing ligands has been explored. These compounds have potential applications in designing inorganic-organic open frameworks (Fan et al., 2005).
Proton Conductivity
- Ionic Coordination Networks for Proton Conductivity : A study on an ionic coordination network made of protonated imidazole and anionic zinc phosphate chains demonstrates its ability to act as an ionic plastic crystal, offering significant proton conductivity without humidity (Horike et al., 2012).
Propriétés
Numéro CAS |
99979-59-6 |
|---|---|
Nom du produit |
3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) |
Formule moléculaire |
C6H9N2O5P |
Poids moléculaire |
220.12 g/mol |
Nom IUPAC |
[3-(1H-imidazol-5-yl)-2-oxopropyl] phosphate |
InChI |
InChI=1S/C6H9N2O5P/c9-6(3-13-14(10,11)12)1-5-2-7-4-8-5/h2,4H,1,3H2,(H,7,8)(H2,10,11,12)/p-2 |
Clé InChI |
YCFFMSOLUMRAMD-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)CC(=O)COP(=O)([O-])[O-] |
SMILES canonique |
C1=C(NC=N1)CC(=O)COP(=O)(O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



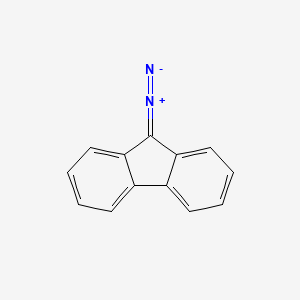
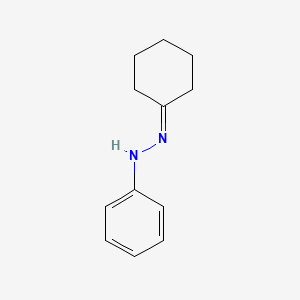


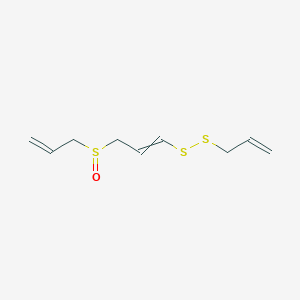

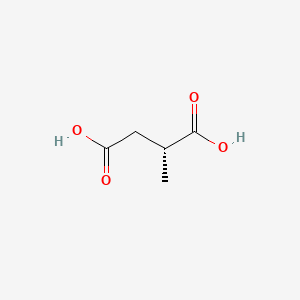

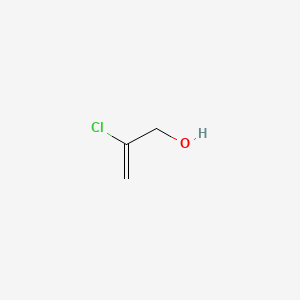
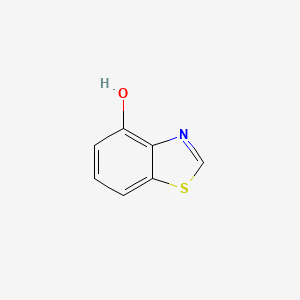
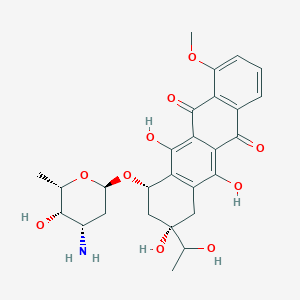
![4,5-Dichloro-3-isothiazolecarboxylic acid [1-(2-furanylmethylamino)-1-oxopropan-2-yl] ester](/img/structure/B1199905.png)
![5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole](/img/structure/B1199906.png)
![4-[4-[(1-Cyclopentyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1199908.png)